molecular formula C7H14O3 B13008727 4-(2-Hydroxyethyl)oxan-4-ol

4-(2-Hydroxyethyl)oxan-4-ol

Cat. No.: B13008727
M. Wt: 146.18 g/mol
InChI Key: DTWKYBUPVPGWDU-UHFFFAOYSA-N
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Description

4-(2-Hydroxyethyl)oxan-4-ol is an organic compound with the molecular formula C7H14O3 It is a derivative of tetrahydropyran, featuring a six-membered ring with one oxygen atom and a hydroxyethyl group attached to the fourth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxyethyl)oxan-4-ol typically involves the reaction of tetrahydropyran with ethylene oxide under acidic or basic conditions. The reaction proceeds through the opening of the tetrahydropyran ring and subsequent nucleophilic attack by the ethylene oxide, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound can be achieved through continuous flow processes, where the reactants are fed into a reactor under controlled conditions. This method ensures high yield and purity of the product. The reaction is typically carried out at elevated temperatures and pressures to optimize the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxyethyl)oxan-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides (Cl-, Br-) or amines (NH2-) can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: The major product is 4-(2-carboxyethyl)oxan-4-ol.

    Reduction: The major product is this compound.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

4-(2-Hydroxyethyl)oxan-4-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxyethyl)oxan-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with various biomolecules, facilitating its binding and interaction with enzymes and receptors. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyran: A six-membered ring with one oxygen atom, similar to 4-(2-Hydroxyethyl)oxan-4-ol but without the hydroxyethyl group.

    4-Hydroxyethyl-2-oxazoline: A compound with a similar hydroxyethyl group but a different ring structure.

Uniqueness

This compound is unique due to its specific ring structure and the presence of the hydroxyethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex molecules and as a versatile intermediate in organic chemistry.

Properties

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

4-(2-hydroxyethyl)oxan-4-ol

InChI

InChI=1S/C7H14O3/c8-4-1-7(9)2-5-10-6-3-7/h8-9H,1-6H2

InChI Key

DTWKYBUPVPGWDU-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(CCO)O

Origin of Product

United States

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